Structural Distinction from C-5 Aryl Isomer: Positional Chemistry Profoundly Alters Molar Mass and Pharmacophoric Geometry
The target compound's 3,4-dimethoxyphenyl group is located at the 2-position of the pyrazolo[1,5-a]pyrimidine core, whereas in the closely related positional isomer 7-chloro-5-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 672323-41-0), this group resides at the 5-position. This change alters both the molecular weight (target: 303.74 g/mol vs. C-5 isomer: 289.71 g/mol) and the H-bond donor/acceptor profile associated with the methoxy oxygen vectors, directly influencing target protein binding site complementarity [1].
| Evidence Dimension | Molecular weight and positional isomerism |
|---|---|
| Target Compound Data | 303.74 g/mol; 3,4-dimethoxyphenyl at C-2 |
| Comparator Or Baseline | 289.71 g/mol; 3,4-dimethoxyphenyl at C-5 (CAS 672323-41-0) |
| Quantified Difference | ΔMW = 14.03 g/mol; pharmacophoric geometry shifted from C-5 to C-2 |
| Conditions | Calculated molecular formula C15H14ClN3O2 vs. C14H12ClN3O2 |
Why This Matters
A 14 Da molecular weight difference and reversed pharmacophoric vector can dictate whether a compound fits into a kinase hinge-binding pocket or is rejected by it, directly affecting hit-to-lead success rates.
- [1] Montané, M.; Pérez-Areales, F. J.; Espargaró, A.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances 2025, 15 (5), 3756–3828. View Source
